molecular formula C15H16BrN3O3S B2711538 2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide CAS No. 2034297-62-4

2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2711538
CAS No.: 2034297-62-4
M. Wt: 398.28
InChI Key: JGEIONPSQOAPAD-UHFFFAOYSA-N
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Description

2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a sulfonamide group, and a cyclopenta[c]pyridazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the sulfonamide group and the cyclopenta[c]pyridazinyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)benzenesulfonamide
  • 2-bromo-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzene-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-5-1-2-7-14(12)23(21,22)17-8-9-19-15(20)10-11-4-3-6-13(11)18-19/h1-2,5,7,10,17H,3-4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEIONPSQOAPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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